

why does Rh(acac)(coe)2 turn dark/black in solution

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Acetylacetonatobis(cyclooctene)rhodium(I)*

CAS No.: 34767-55-0

Cat. No.: B3131008

[Get Quote](#)

Technical Support Center: Rh(acac)(COE)₂

Welcome to the technical support center for organometallic catalysts. This guide is designed for researchers, scientists, and drug development professionals who use

Acetylacetonatobis(cyclooctene)rhodium(I), or Rh(acac)(COE)₂, in their experiments. Here, we address common issues, provide troubleshooting workflows, and offer preventative measures to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: My bright yellow/orange solution of Rh(acac)(COE)₂ has turned dark brown or black. What is the primary cause?

A dark brown or black coloration in your Rh(acac)(COE)₂ solution is a strong indicator of catalyst decomposition. The most common end-product of this decomposition is the formation of rhodium metal (Rh(0)) nanoparticles, which are typically black or dark brown and insoluble. In the presence of oxygen, rhodium oxides may also form.[1]

$\text{Rh}(\text{acac})(\text{COE})_2$ is a Rh(I) complex, which is the catalytically active oxidation state for many transformations. The color change signifies a reduction to Rh(0) or oxidation to higher states like Rh(III), which then may decompose. This process renders the original complex inactive and can lead to inconsistent or failed reactions.

Q2: What specific experimental factors trigger the decomposition of $\text{Rh}(\text{acac})(\text{COE})_2$?

Several factors can initiate or accelerate the decomposition of this sensitive organometallic complex. Understanding these triggers is the first step in troubleshooting and prevention.

Key Decomposition Triggers:

| Factor | Causal Mechanism & Explanation |
|-----------------------|---|
| Oxygen (Air) | Rh(acac)(COE) ₂ is air-sensitive. Exposure to oxygen can lead to the oxidation of the Rh(I) center. Oxidized rhodium species can be unstable and subsequently decompose to form rhodium oxides or aggregate into rhodium metal.[1] |
| Elevated Temperature | While some heating is often necessary for catalysis, Rh(acac)(COE) ₂ has limited thermal stability. High temperatures can promote the dissociation of the labile cyclooctene (COE) ligands, creating a highly reactive and unstable rhodium species that readily decomposes.[2][3] |
| Solvent Impurities | Solvents, particularly ethers like THF, can contain peroxide impurities if not stored properly. Peroxides are strong oxidizing agents that will rapidly degrade the Rh(I) complex. Similarly, residual water can facilitate decomposition pathways. |
| Incompatible Reagents | Certain substrates or additives in your reaction mixture may be incompatible with the Rh(I) center. Strong oxidizing agents, protic acids, or even certain coordinating species can displace the stabilizing ligands and lead to catalyst deactivation and decomposition.[4] |
| Photodecomposition | Although less common, some organometallic complexes are sensitive to light. Prolonged exposure to ambient or direct light can provide the energy to initiate decomposition. |

Below is a diagram illustrating the potential pathways leading to the formation of rhodium black.

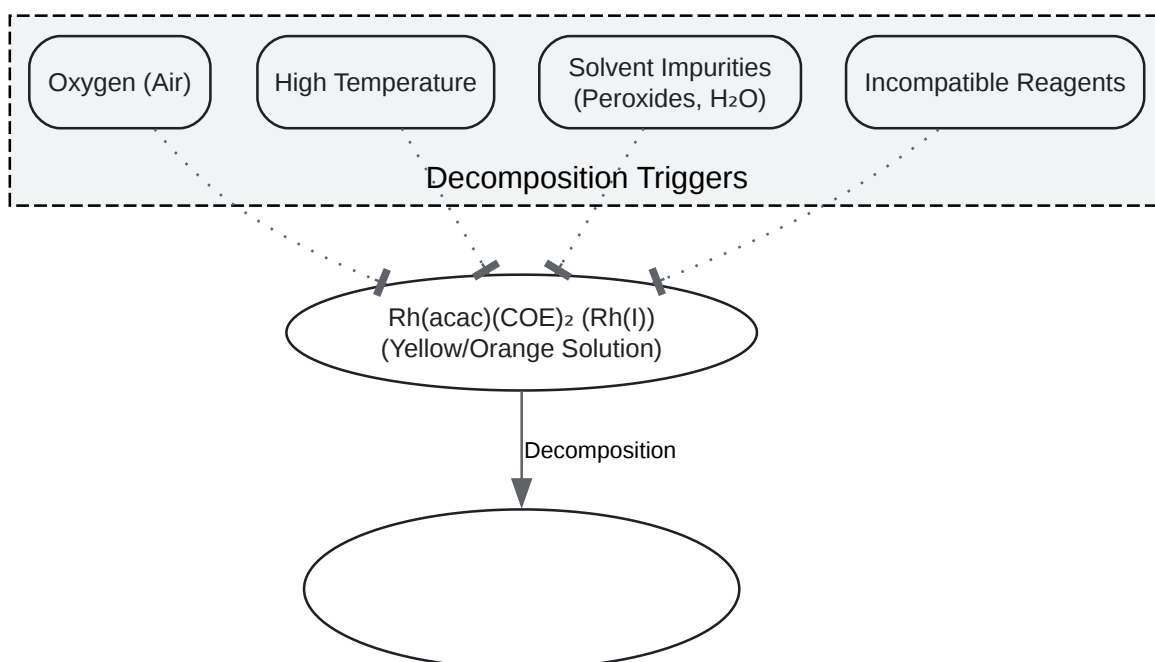


Figure 1. Decomposition Pathways of Rh(acac)(COE)₂

[Click to download full resolution via product page](#)

Caption: Figure 1. Potential pathways for the decomposition of Rh(acac)(COE)₂.

Q3: How can I systematically troubleshoot a reaction where the catalyst solution has turned black?

When you observe catalyst decomposition, a logical workflow can help pinpoint the root cause. The following protocol provides a step-by-step guide to diagnose the issue.

Troubleshooting Protocol:

- Isolate the Variable:
 - Control Experiment 1 (Solvent + Catalyst): Dissolve a small amount of Rh(acac)(COE)₂ in the solvent you used for the reaction. Do this in an inert atmosphere (glovebox or Schlenk line). Observe the color over the same reaction time and at the same temperature.
 - If it turns black: Your solvent is the likely culprit. It may be contaminated with oxygen, water, or peroxides.

- If it remains stable: The solvent is likely pure. Proceed to the next step.
- Control Experiment 2 (Full Reaction, No Heat): Set up the complete reaction mixture (solvent, catalyst, all reagents) but keep it at room temperature.
 - If it turns black: One of your reagents is likely reacting directly with the catalyst at room temperature.
 - If it remains stable: This suggests a thermally induced decomposition, possibly exacerbated by one of the reagents.
- Solvent Purity Check:
 - Use a fresh bottle of anhydrous solvent or re-purify your solvent using an appropriate method (e.g., distillation from a drying agent, passing through an alumina column).
 - For ether solvents like THF, test for peroxides using commercially available test strips or the potassium iodide/starch test.
- Reagent Purity Check:
 - Ensure all substrates and reagents are of high purity and are anhydrous where necessary. Impurities from starting materials can act as catalyst poisons.

The diagram below outlines this troubleshooting workflow.

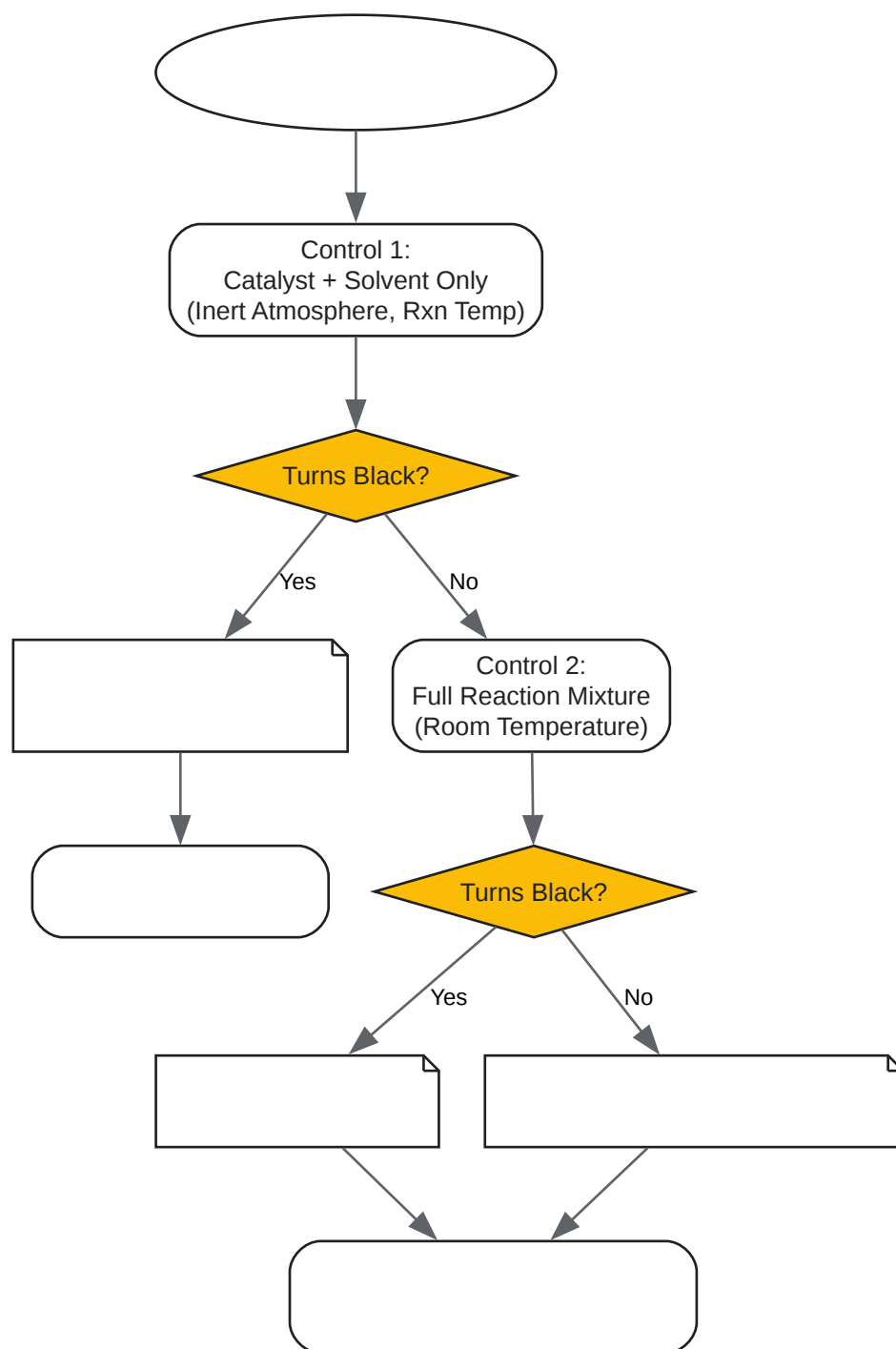


Figure 2. Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: Figure 2. A step-by-step workflow for diagnosing catalyst decomposition.

Q4: What are the best practices for handling and storing Rh(acac)(COE)₂ to prevent decomposition?

Proactive measures are crucial for maintaining the integrity of this catalyst. Adhering to strict handling and storage protocols will significantly improve the reproducibility of your experiments.

Protocol for Handling and Storage:

- **Storage:** Always store Rh(acac)(COE)₂ in its original container under an inert atmosphere (argon or nitrogen). It should be kept in a freezer, preferably at -20°C or below, and protected from light.
- **Handling:**
 - Only handle the solid complex inside a glovebox with low oxygen and moisture levels (<1 ppm).
 - If a glovebox is unavailable, use standard Schlenk line techniques for all manipulations.
 - Never weigh the catalyst in the open air. Instead, weigh the vial, transfer the catalyst under inert atmosphere, and re-weigh the vial to determine the amount used.
- **Solvent Preparation:**
 - Use only high-purity, anhydrous solvents. It is best practice to use solvents from a purification system (e.g., Grubbs system) or freshly distilled solvents.
 - Before use, thoroughly degas the solvent by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.
- **Reaction Setup:**
 - Assemble your glassware and flame-dry it under a vacuum to remove adsorbed water.
 - Allow the glassware to cool to room temperature under a positive pressure of an inert gas.
 - Add the degassed solvent and other reagents via syringe or cannula under a positive flow of inert gas.

- Prepare a stock solution of the catalyst in degassed solvent inside a glovebox and add it to the reaction mixture last.

Q5: My reaction solution turned dark, but the reaction still seems to be proceeding. Is the catalyst still active?

While the appearance of rhodium black indicates significant decomposition, it is possible to have some residual catalytic activity. This phenomenon, often referred to as "dying catalyst," can occur under a few scenarios:

- **Partial Decomposition:** Not all of the catalyst may have decomposed. A small fraction of the soluble Rh(I) complex might remain, continuing to drive the reaction, albeit at a much slower rate.
- **Heterogeneous Catalysis:** The newly formed Rh(0) nanoparticles can sometimes act as heterogeneous catalysts for certain reactions, such as hydrogenations.^[5] However, their activity, selectivity, and mechanism will be drastically different from the intended homogeneous Rh(acac)(COE)₂ catalyst. This can lead to unexpected side products and poor reproducibility.

Conclusion: Relying on a visibly decomposed catalyst is not advisable for controlled, reproducible research. The reaction outcome will be unreliable. The best course of action is to stop the reaction and troubleshoot the cause of decomposition using the guide above.

References

- Elsevier. (n.d.). Synthesis, characterisation and molecular structure of [Rh(COE)₂(acac)] (COE=cyclooctene, η²-C₈H₁₄), an important starting material for the preparation of rhodium catalyst precursors. ResearchGate. [\[Link\]](#)
- Wikipedia. (2023, April 29). Dicarbonyl(acetylacetonato)rhodium(I). [\[Link\]](#)
- Cámpora, J., Palma, P., & Carmona, E. (2008). Synthesis, characterization, and reactivity of rhodium(I) acetylacetonato complexes containing pyridinecarboxaldimine ligands. PubMed. [\[Link\]](#)

- Gual-Aleman, M., et al. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [\[Link\]](#)
- Defense Technical Information Center. (2022, August 1). Physical, Thermal, and Optical Characterization of Rhodium (3) Acetylacetonate. [\[Link\]](#)
- Various Authors. (2024, May 12). How do you troubleshoot common problems or defects in rhodium-plated surfaces? Quora. [\[Link\]](#)
- LookChem. (n.d.). Rh(acac)(coe)₂. [\[Link\]](#)
- Kobe University Repository. (2023, January 26). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). [\[Link\]](#)
- MOCVD Precursor Encyclopedia. (n.d.). RHODIUM PRECURSORS. [\[Link\]](#)
- ACS Publications. (2023, January 26). Structures, Thermal Properties, and Reactivities of Cationic Rh–cod Complexes in Solid State (cod = 1,5-Cyclooctadiene). [\[Link\]](#)
- Wikipedia. (2023, July 23). Chlorobis(cyclooctene)rhodium dimer. [\[Link\]](#)
- Aspira Chemical. (n.d.). Acetylacetonatobis(ethylene)rhodium(I), Rh 39.9%. [\[Link\]](#)
- RSC Publishing. (n.d.). Bis(acetylacetonato)bis(cyclooctene)ruthenium(II), cis-[Ru(acac)₂(η²-C₈H₁₄)₂]: a synthetic precursor to trans. [\[Link\]](#)
- ResearchGate. (n.d.). Color changes of the rhodium complexes 1·(A)₂–5·(A)₂ dissolved in toluene...[\[Link\]](#)
- Johnson Matthey. (n.d.). Rh 95 rhodium acetylacetonato 15 cyclooctadiene. [\[Link\]](#)
- ResearchGate. (n.d.). Chlorobis(Cyclooctene)Rhodium(I) and–Iridium(I) Complexes. [\[Link\]](#)
- National Center for Biotechnology Information. (2023, February 2). Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation. [\[Link\]](#)

- ACS Publications. (2009, May 13). Rhodium-Catalyzed C–C Bond Formation via Heteroatom-Directed C–H Bond Activation. [[Link](#)]
- SpringerLink. (n.d.). Thermal decomposition of calcium(II) bis(acetylacetonate) n-hydrate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts | MDPI [[mdpi.com](https://www.mdpi.com)]
- 5. Rhodium Catalyst Structural Changes during, and Their Impacts on the Kinetics of, CO Oxidation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [why does Rh(acac)(coe)₂ turn dark/black in solution]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3131008/docs#why-does-rh-acac-coe-2-turn-dark-black-in-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)